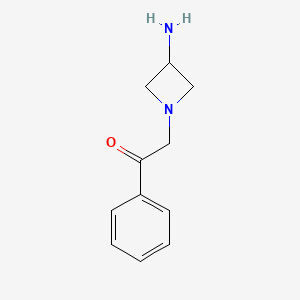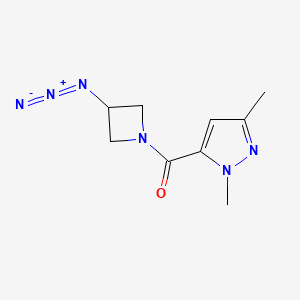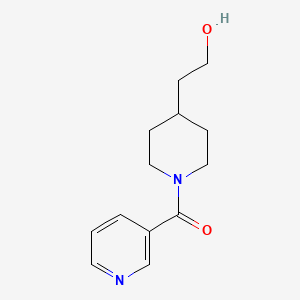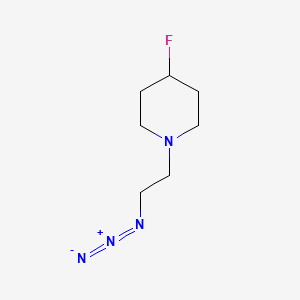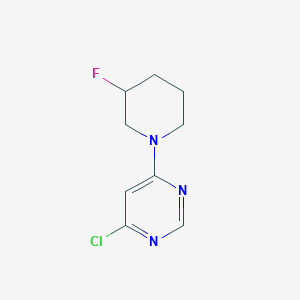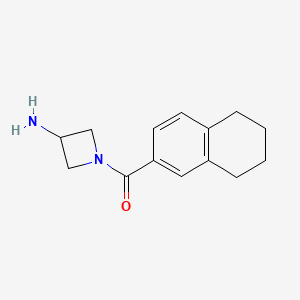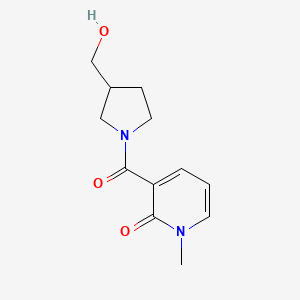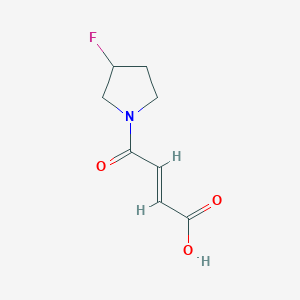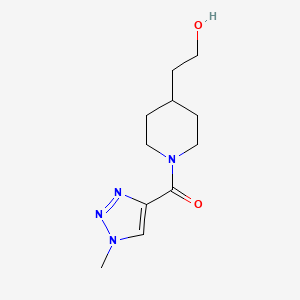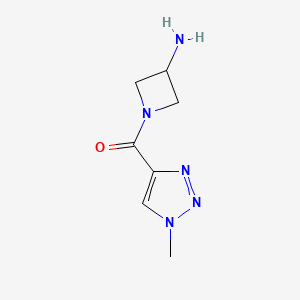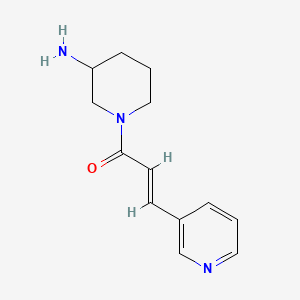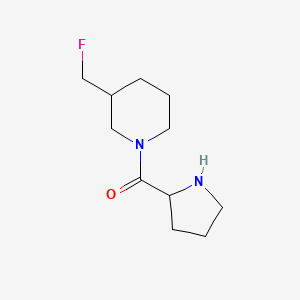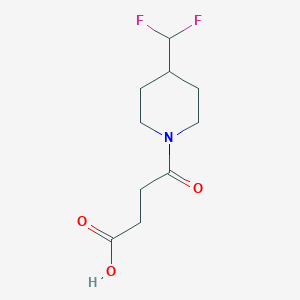
4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid
Overview
Description
4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid: . It features a difluoromethyl group attached to a piperidine ring, which is further connected to a butanoic acid moiety. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:
Formation of Piperidine Ring: : Piperidine can be synthesized through the hydrogenation of pyridine.
Introduction of Difluoromethyl Group: : The difluoromethyl group can be introduced using reagents such as difluoromethylating agents.
Attachment of Butanoic Acid Moiety: : The butanoic acid group can be attached through esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, involving nucleophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Substituted piperidines.
Scientific Research Applications
4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand the role of difluoromethyl groups in biological systems.
Medicine: : It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: : It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to its targets, leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobutanoic acid: can be compared with other similar compounds, such as:
4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline: : This compound has a similar piperidine ring but differs in the presence of an aniline group.
(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone: : This compound features a different functional group attached to the piperidine ring.
The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[4-(difluoromethyl)piperidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c11-10(12)7-3-5-13(6-4-7)8(14)1-2-9(15)16/h7,10H,1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUMOOLOVORTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


